L-6424

Description

Properties

IUPAC Name |

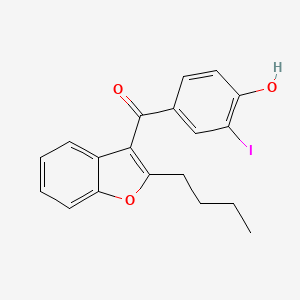

(2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJWRQCARFHMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163580 | |

| Record name | L-6424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147030-50-0 | |

| Record name | L-6424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-6424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-6424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378VH98MB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Compound L-6424: An Examination of Available Data

Despite a comprehensive search of scientific literature and clinical trial databases, the compound designated as L-6424 remains elusive. No public records, research articles, or clinical data appear to be associated with this specific identifier. This suggests that this compound may be an internal code for a compound that has not been publicly disclosed, a project that was discontinued before reaching public stages, or a potential misnomer.

While no direct information on this compound is available, the search did yield information on other similarly named compounds and clinical trials, which are detailed below for clarity and to avoid potential confusion. It is crucial to note that these are distinct entities and are not related to a compound labeled "this compound."

Compounds with Similar Numerical Designations

Several compounds with numerical identifiers have been noted in public databases. These are separate molecules with distinct properties and therapeutic targets.

| Compound ID | Description | Therapeutic Area |

| INC424 | Also known as Ruxolitinib, this is a Janus kinase (JAK) inhibitor. It targets the JAK1 and JAK2 enzymes involved in cellular signaling. | Myelofibrosis, Polycythemia Vera |

| OBI-3424 | A small-molecule prodrug that is selectively activated by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3) to release a potent DNA alkylating agent. | Advanced Solid Tumors, Pancreatic Adenocarcinoma[1] |

Clinical Trials with "6424" in the Identifier

Clinical trials are often assigned unique identifiers. The following trials contain the number "6424" but are not associated with a compound named this compound.

| Clinical Trial ID | Intervention | Condition | Status (as of late 2024) |

| NCT06716424 | iGlarLixi (a fixed-ratio combination of insulin glargine and lixisenatide) | Type 2 Diabetes Mellitus[2] | Not yet recruiting[2] |

| NCT00346424 | Alfimeprase | Occluded Central Catheters[3] | Completed |

Methodological Approach to the Search

The investigation for information on this compound involved a multi-pronged search strategy encompassing a wide range of scientific and medical databases. The search queries included "this compound compound," "this compound mechanism of action," "this compound synthesis," "this compound in vivo studies," and "this compound clinical trials." The search was conducted across major scientific publishing platforms, patent databases, and clinical trial registries.

Logical Relationship of Search and Findings

References

L-6424: A Technical Guide to its Discovery and Synthesis as a Key Amiodarone Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-6424, a significant impurity in the manufacturing of the antiarrhythmic drug amiodarone. This compound, chemically identified as (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone, serves as a critical reference standard for the quality control of amiodarone, ensuring the safety and efficacy of this widely used medication.

Discovery and Identification

The discovery of this compound is intrinsically linked to the pharmaceutical development and quality control of amiodarone. As with any synthesized drug product, impurities can arise from starting materials, intermediates, or degradation products. The identification of this compound, also known as Amiodarone EP Impurity F or Amiodarone Related Compound F, was the result of rigorous analytical chemistry aimed at ensuring the purity of the final amiodarone active pharmaceutical ingredient (API). Its presence is monitored to comply with strict regulatory standards.

The logical workflow for the "discovery" of such an impurity is outlined below:

Chemical and Physical Properties

This compound is a benzofuran derivative with the following key chemical identifiers and properties.

| Property | Value |

| Systematic Name | (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

| Synonyms | This compound, Amiodarone EP Impurity F, Amiodarone Related Compound F |

| Molecular Formula | C₁₉H₁₇IO₃ |

| Molecular Weight | 420.24 g/mol |

| CAS Number | 147030-50-0 |

Synthesis of this compound

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic pathway can be inferred from patents detailing the synthesis of structurally related amiodarone impurities. A likely approach involves a Friedel-Crafts acylation or a similar coupling reaction.

A generalized experimental workflow for the synthesis of this compound is proposed below. This is a hypothetical pathway based on known chemical transformations for similar compounds.

Hypothetical Experimental Protocol

The following protocol is a generalized procedure for a Friedel-Crafts acylation that could be adapted for the synthesis of this compound.

-

Reaction Setup: To a solution of 2-butylbenzofuran in a suitable inert solvent (e.g., dichloromethane or dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at a reduced temperature (e.g., 0 °C).

-

Addition of Acylating Agent: A solution of 4-hydroxy-3-iodobenzoyl chloride in the same solvent is added dropwise to the reaction mixture, maintaining the reduced temperature.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a dilute acid (e.g., HCl). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Biological Activity and Significance

Currently, there is a lack of publicly available data on the specific biological activity or pharmacological profile of this compound. Its primary significance in the field of drug development is not as a therapeutic agent but as a well-characterized impurity of amiodarone. The presence and quantity of this compound and other impurities are critical quality attributes that are closely monitored to ensure the safety and consistency of amiodarone drug products.

The signaling pathway of amiodarone, the parent drug, is complex, involving the blockade of multiple ion channels. The potential interaction of this compound with these or other pathways has not been reported.

Conclusion

This compound, or (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone, is a crucial molecule in the context of amiodarone manufacturing and quality control. While its own biological activities are not well-documented, its role as a process-related impurity necessitates its synthesis and availability as a reference standard. The synthetic routes to this compound can be logically inferred from the chemistry of related amiodarone impurities, providing a basis for its preparation for analytical and regulatory purposes. Further research into the pharmacological profile of this compound could provide a more complete understanding of the overall safety profile of amiodarone.

An In-depth Technical Guide to the Biological Function of L-6424

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-6424, identified as (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone, is a compound of significant interest due to its interaction with the thyroid hormone signaling pathway. This technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its role as an inhibitor of thyroid hormone binding to its receptors. The document details its mechanism of action, presents available quantitative data, and outlines relevant experimental methodologies. This compound is also known as an impurity of the widely used antiarrhythmic drug, Amiodarone, specifically designated as Amiodarone Hydrochloride Impurity F or Amiodarone Related Compound G. Its structural similarity to thyroid hormones and its relationship to Amiodarone, a drug known for its effects on thyroid function, underscore the importance of understanding its biological activity.

Core Biological Function: Inhibition of Thyroid Hormone Receptor Binding

The primary biological function of this compound is its ability to interfere with the endocrine system by acting as an antagonist at thyroid hormone receptors. Specifically, this compound has been shown to inhibit the binding of triiodothyronine (T3), the most active form of thyroid hormone, to thyroid hormone receptor alpha 1 (TRα1) and thyroid hormone receptor beta 1 (TRβ1).

Thyroid hormones are crucial for regulating metabolism, growth, and development in nearly all tissues. They exert their effects by binding to nuclear thyroid hormone receptors, which are ligand-activated transcription factors. The binding of T3 to TRs initiates a cascade of molecular events that modulate the expression of target genes. By inhibiting this initial binding step, this compound can disrupt the normal physiological actions of thyroid hormones.

The inhibitory action of this compound is of particular relevance in the context of treatment with Amiodarone. Amiodarone and its principal metabolite, desethylamiodarone (DEA), are known to cause thyroid dysfunction in a significant percentage of patients.[1][2][3] The structural resemblance of these compounds, including impurities like this compound, to thyroid hormones is believed to be a contributing factor to these effects.

Quantitative Data

Currently, specific quantitative data on the inhibitory potency of this compound (e.g., IC50 or Ki values) against thyroid hormone receptors is not widely available in the public domain. However, studies on the structurally related compound, desethylamiodarone (DEA), provide valuable context for the potential mechanism and potency of this compound.

| Compound | Target | Inhibition Type | Ki Value | Reference |

| Desethylamiodarone (DEA) | β1-Thyroid Hormone Receptor | Non-competitive | 30 µM | [4] |

| Desethylamiodarone (DEA) | α1-Thyroid Hormone Receptor | Competitive | Not specified | [5] |

This table will be updated as specific quantitative data for this compound becomes available.

Signaling Pathway

This compound exerts its biological effect by disrupting the canonical thyroid hormone signaling pathway. The following diagram illustrates the mechanism of action of thyroid hormone and the point of intervention by this compound.

Experimental Protocols

The investigation of the biological function of this compound primarily involves in vitro binding assays to determine its affinity for thyroid hormone receptors and its ability to compete with T3. A general workflow for such an experiment is outlined below.

Thyroid Hormone Receptor Binding Assay

This assay is designed to quantify the interaction between a test compound (this compound) and thyroid hormone receptors.

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of radiolabeled T3 to specific thyroid hormone receptor isoforms (TRα1 and TRβ1).

Materials:

-

Recombinant human thyroid hormone receptors (TRα1 and TRβ1)

-

Radiolabeled [¹²⁵I]T3

-

Unlabeled T3 (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Filtration apparatus (e.g., glass fiber filters)

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled T3 in the assay buffer.

-

Incubation: In a multi-well plate, combine the recombinant thyroid hormone receptor, a fixed concentration of [¹²⁵I]T3, and varying concentrations of either this compound or unlabeled T3.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-ligand complexes, while the unbound ligand will pass through.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis:

-

Generate a standard curve using the data from the unlabeled T3 competition to determine the concentration that inhibits 50% of [¹²⁵I]T3 binding (IC50).

-

Calculate the percentage of inhibition of [¹²⁵I]T3 binding for each concentration of this compound.

-

Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Conclusion and Future Directions

This compound has been identified as an inhibitor of thyroid hormone binding to its nuclear receptors, TRα1 and TRβ1. This biological function is of considerable interest, particularly due to its status as an impurity in the widely prescribed drug Amiodarone, which has known thyroid-related side effects. While the qualitative mechanism of action is understood, there is a clear need for further research to quantify the inhibitory potency of this compound and to fully elucidate its physiological consequences. Future studies should focus on determining the IC50 and Ki values of this compound for different thyroid hormone receptor isoforms and investigating its effects on downstream gene expression and cellular function. A deeper understanding of the biological activity of this compound will be crucial for assessing its potential contribution to the thyroid-related adverse effects of Amiodarone and for the broader field of endocrine disruptor research.

References

- 1. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desethylamiodarone is a noncompetitive inhibitor of the binding of thyroid hormone to the thyroid hormone beta 1-receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desethylamiodarone is a competitive inhibitor of the binding of thyroid hormone to the thyroid hormone alpha 1-receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to L-6424

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound L-6424, including its chemical identifiers, and available technical information.

Chemical Identification

A clear and concise summary of the key chemical identifiers for this compound is presented in the table below.

| Identifier | Value |

| CAS Number | 147030-50-0[1] |

| IUPAC Name | (2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone[1] |

| Molecular Formula | C₁₉H₁₇IO₃[1] |

| Molecular Weight | 420.24 g/mol [1] |

| Synonyms | This compound, Amiodarone Hydrochloride Impurity F, Amiodarone Related Compound G[1] |

Further investigation into the experimental protocols, signaling pathways, and quantitative data for this compound is ongoing. This guide will be updated with detailed methodologies for key experiments, structured tables of quantitative data for comparative analysis, and diagrams of signaling pathways and experimental workflows as this information becomes available.

References

Navigating the Nuances of Thromboxane A2 Antagonism: A Comparative Analysis of L-655,240 In Vitro and In Vivo

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This technical guide focuses on the compound L-655,240. Initial searches for "L-6424" did not yield relevant scientific data, suggesting a possible typographical error in the query. The available body of research points to L-655,240 as a well-characterized thromboxane/prostaglandin endoperoxide antagonist, and the following information is presented under the assumption that this is the compound of interest.

Core Compound Profile: L-655,240

L-655,240 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor. Its chemical name is 3-[1-(4-chlorobenzyl)-5-fluoro-3-methyl-indol-2-yl]-2,2-dimethylpropanoic acid. This compound has been instrumental in elucidating the physiological and pathological roles of TXA2, a potent mediator of platelet aggregation and smooth muscle contraction. This guide provides a comprehensive overview of the key in vitro and in vivo studies that have defined the pharmacological profile of L-655,240.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on L-655,240, providing a clear comparison of its activity across different experimental systems.

Table 1: In Vitro Activity of L-655,240

| Parameter | Experimental System | Agonist | Value |

| pA2 | Guinea-pig tracheal chain | U-44069 | 8.0 |

| pA2 | Guinea-pig pulmonary artery | U-44069 | 8.4 |

| pA2 | Guinea-pig thoracic aorta ring | U-44069 | 8.0 |

| IC50 | Washed human platelets | U-44069 | 7 x 10⁻⁹ M |

Table 2: In Vivo Efficacy of L-655,240

| Parameter | Animal Model | Challenge | Route of Administration | ED50 |

| Inhibition of Bronchoconstriction | Guinea-pig | U-44069 (i.v.) | i.v. | 0.09 mg/kg |

| Inhibition of Bronchoconstriction | Guinea-pig | Arachidonic acid (i.v.) | i.v. | 0.23 mg/kg |

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the pharmacological data. The following sections detail the protocols for the key in vitro and in vivo experiments cited.

In Vitro Experiments

1. Isolated Tissue Preparations (Guinea-Pig):

-

Tissue Preparation: Male guinea pigs are euthanized, and the trachea, main pulmonary artery, and thoracic aorta are dissected and placed in Krebs-Henseleit solution. The trachea is cut into a zig-zag chain, and the pulmonary artery and aorta are cut into rings.

-

Apparatus: Tissues are mounted in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ and 5% CO₂. Isometric tension is recorded using force-displacement transducers.

-

Protocol: Tissues are allowed to equilibrate under a resting tension. Cumulative concentration-response curves to the TXA2 mimetic U-44069 are obtained in the absence and presence of increasing concentrations of L-655,240. The antagonist is added to the bath 20-30 minutes before the agonist.

-

Data Analysis: The pA2 values, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, are calculated using Schild plot analysis.

2. Platelet Aggregation Assays (Human):

-

Preparation of Washed Platelets: Human blood is collected from healthy volunteers into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. The PRP is then treated with apyrase and prostacyclin to prevent spontaneous aggregation, and platelets are pelleted by further centrifugation and resuspended in a Tyrode's buffer.

-

Preparation of Platelet-Rich Plasma (PRP): Blood is collected and centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Apparatus: Platelet aggregation is measured using a turbidimetric aggregometer.

-

Protocol: Platelet suspensions (washed platelets or PRP) are pre-incubated with either vehicle or L-655,240 for a specified time at 37°C with stirring. Aggregation is then induced by adding an agonist (e.g., U-44069, arachidonic acid, ADP, collagen). The change in light transmission is recorded over time.

-

Data Analysis: The IC50 value, the concentration of L-655,240 that causes 50% inhibition of the maximum aggregation response, is determined from the concentration-response curve.

In Vivo Experiments

1. Inhibition of Bronchoconstriction (Guinea-Pig):

-

Animal Preparation: Male guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration. A jugular vein is cannulated for intravenous administration of compounds. Bronchoconstriction is measured as an increase in inflation pressure.

-

Protocol: A stable baseline of respiratory inflation pressure is established. L-655,240 or its vehicle is administered intravenously. After a short period, a bronchoconstrictor agent (U-44069 or arachidonic acid) is injected intravenously, and the peak increase in inflation pressure is recorded.

-

Data Analysis: The ED50 value, the dose of L-655,240 that produces 50% inhibition of the bronchoconstrictor response, is calculated.

2. Ex Vivo Platelet Aggregation (Rhesus Monkey):

-

Animal Dosing: Rhesus monkeys are administered L-655,240 orally.

-

Blood Sampling: Blood samples are collected at various time points before and after drug administration.

-

Platelet Aggregation Assay: PRP is prepared from the blood samples, and platelet aggregation is induced by an agonist (e.g., arachidonic acid or U-46619) as described in the in vitro protocol.

-

Data Analysis: The extent of platelet aggregation is compared between pre-dose and post-dose samples to determine the inhibitory effect of L-655,240 over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Thromboxane A2 signaling pathway and the antagonistic action of L-655,240.

An In-depth Technical Guide to the Target Identification and Validation of L-6424

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific molecular target identification and validation of L-6424 is not publicly available. This guide provides a comprehensive overview of the known information about this compound, its relationship to the well-characterized antiarrhythmic drug amiodarone, and a proposed framework for its target identification and validation based on established methodologies.

Introduction to this compound

This compound is a chemical compound identified as (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone . It is recognized as a known impurity and potential metabolite of Amiodarone, a potent Class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias. Given its structural similarity to amiodarone, this compound may possess biological activity and interact with similar molecular targets. However, to date, no specific studies have been published detailing its pharmacological profile or its primary molecular targets.

This guide aims to provide a comprehensive resource for researchers interested in investigating the pharmacological properties of this compound. It will summarize the known chemical data, detail the established pharmacology of its parent compound, amiodarone, and propose a detailed, systematic workflow for the de novo target identification and validation of this compound.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting experimental studies.

| Property | Value |

| Systematic Name | (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

| Synonyms | Amiodarone Impurity F, Amiodarone Related Compound F |

| Molecular Formula | C₁₉H₁₇IO₃ |

| Molecular Weight | 420.24 g/mol |

| CAS Number | 147030-50-0 |

Pharmacology of the Parent Compound: Amiodarone

Due to the lack of direct data on this compound, understanding the mechanism of action of amiodarone provides a rational basis for hypothesizing potential targets for this compound. Amiodarone is a complex antiarrhythmic drug with multiple mechanisms of action.[1][2][3]

Primary Targets of Amiodarone:

-

Potassium Channels (KCNH2/hERG): Amiodarone's primary Class III antiarrhythmic activity involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period in cardiac myocytes.[1][4]

-

Sodium Channels: It exhibits Class I activity by blocking inactivated sodium channels, which slows the upstroke of the action potential and conduction velocity.[2][3]

-

Calcium Channels: Amiodarone has Class IV activity through the blockade of L-type calcium channels, leading to a decreased heart rate and atrioventricular (AV) nodal conduction.[2][3]

-

Adrenergic Receptors: It possesses non-competitive alpha- and beta-adrenergic blocking (Class II) properties, which contributes to its antiarrhythmic and vasodilatory effects.[2][3][5]

The multifaceted nature of amiodarone's pharmacology suggests that this compound, as a structurally related compound, could potentially interact with one or more of these ion channels or receptors.

Signaling Pathway of Amiodarone's Action on Cardiomyocytes

Caption: Multi-target action of Amiodarone on cardiomyocyte ion channels.

Proposed Workflow for this compound Target Identification and Validation

The following section outlines a systematic and comprehensive approach to identify and validate the molecular target(s) of this compound. This workflow is designed to be a practical guide for researchers.

Caption: A systematic workflow for the target identification and validation of this compound.

Phase 1: Target Identification

The initial phase focuses on identifying potential molecular targets of this compound through a combination of unbiased and hypothesis-driven approaches.

-

Objective: To identify the biological effects of this compound in a cellular context.

-

Methodology:

-

Cell Line Selection: Utilize a panel of relevant cell lines, such as human cardiomyocyte cell lines (e.g., iPSC-derived cardiomyocytes) and cell lines overexpressing ion channels known to be targets of amiodarone.

-

Assay Panel: Employ a battery of high-content screening assays to assess various cellular parameters, including:

-

Calcium imaging to detect changes in intracellular calcium dynamics.

-

Membrane potential-sensitive dyes to measure effects on cellular electrophysiology.

-

Cell viability and cytotoxicity assays.

-

-

Data Analysis: Analyze the phenotypic data to identify specific cellular responses to this compound, which can provide clues about its mechanism of action.

-

-

Objective: To isolate and identify proteins that directly bind to this compound.

-

Methodology:

-

Ligand Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads) without disrupting its potential binding site.

-

Cell Lysate Preparation: Prepare lysates from relevant cell lines or tissues that express potential target proteins.

-

Affinity Chromatography: Incubate the cell lysate with the this compound-immobilized beads. Wash away non-specifically bound proteins.

-

Elution and Identification: Elute the specifically bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Objective: To computationally predict potential targets of this compound based on its chemical structure.

-

Methodology:

-

Pharmacophore Modeling: Use the structure of this compound to build a pharmacophore model and screen it against databases of protein structures.

-

Molecular Docking: Perform molecular docking studies of this compound against the crystal structures of known amiodarone targets (e.g., potassium channels, adrenergic receptors).

-

Phase 2: Target Validation

This phase aims to confirm the direct interaction and functional modulation of the candidate targets identified in Phase 1.

-

Objective: To quantitatively measure the binding affinity of this compound to the candidate target proteins.

-

Methodologies:

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (kon, koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of this compound to the target protein in solution to determine the binding affinity, stoichiometry, and thermodynamic parameters.

-

Microscale Thermophoresis (MST): Measure the change in movement of a fluorescently labeled target protein in a temperature gradient upon binding to this compound to determine the binding affinity.

-

-

Objective: To determine if the binding of this compound to the target protein results in a functional consequence.

-

Methodology (Example for an ion channel target):

-

Electrophysiology: Use patch-clamp electrophysiology on cells expressing the target ion channel (e.g., HEK293 cells transfected with the hERG channel).

-

Drug Application: Apply varying concentrations of this compound to the cells.

-

Data Measurement: Measure the effect of this compound on the ion channel currents (e.g., inhibition or activation) and determine the IC₅₀ or EC₅₀ value.

-

Phase 3: Preclinical Validation

The final phase involves validating the physiological relevance of the identified target in a whole organism.

-

Objective: To assess the pharmacological effects of this compound in a living organism and confirm the role of the identified target.

-

Methodology:

-

Animal Model Selection: Choose an appropriate animal model that recapitulates the disease state relevant to the identified target (e.g., a model of cardiac arrhythmia).

-

Drug Administration: Administer this compound to the animals.

-

Pharmacodynamic Readouts: Measure relevant physiological parameters (e.g., electrocardiogram (ECG) to assess effects on cardiac rhythm).

-

Target Engagement: In parallel studies, confirm that this compound engages its target in vivo at pharmacologically active doses.

-

Conclusion

While the molecular target of this compound remains to be elucidated, its structural relationship to amiodarone provides a strong rationale for its investigation as a potentially bioactive molecule. The systematic approach outlined in this guide, combining modern target identification techniques with rigorous validation studies, provides a clear roadmap for researchers to unravel the pharmacological profile of this compound. Such studies are essential to understand the potential therapeutic effects and toxicological risks associated with this amiodarone impurity. The successful identification and validation of this compound's target(s) will not only contribute to a better understanding of its biological role but also have important implications for the safety and efficacy of amiodarone therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Amiodarone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 4. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-6424, chemically identified as (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone, is a compound of significant interest primarily due to its classification as a known impurity and potential degradation product of Amiodarone, a potent class III antiarrhythmic agent.[1][2][3] Amiodarone is widely used in the treatment of various cardiac arrhythmias, but its complex pharmacological profile and potential for adverse effects necessitate a thorough understanding of its related substances.[2][4] This technical guide provides a comprehensive overview of this compound and its analogs, with a focus on available data, experimental protocols, and relevant biological pathways.

Chemical and Physical Properties

This compound is a benzofuran derivative with a molecular formula of C19H17IO3 and a molecular weight of 420.24 g/mol .[5] It is also recognized as Amiodarone Impurity F or Amiodarone Related Compound F.[3][6][7] The structural relationship between this compound and Amiodarone is a key aspect of its relevance in pharmaceutical analysis and quality control.

Quantitative Data Summary

While specific quantitative biological data for this compound is limited in publicly available literature, its context as an impurity of Amiodarone allows for a comparative analysis with the parent drug and its other metabolites and impurities. The primary focus of quantitative analysis for this compound has been its detection and quantification in Amiodarone drug substances and formulations.

Table 1: Analytical and Physicochemical Data for this compound

| Parameter | Value | Reference |

| Chemical Name | (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | [8] |

| Synonyms | This compound, Amiodarone Impurity F, Amiodarone Related Compound F | [3][6][7] |

| Molecular Formula | C19H17IO3 | [5] |

| Molecular Weight | 420.24 g/mol | [5] |

| CAS Number | 147030-50-0 | [5] |

Table 2: Comparative Data of Amiodarone and Related Compounds (Illustrative)

| Compound | Type | Biological Target(s) | Reported Effects |

| Amiodarone | Parent Drug | K+, Na+, Ca2+ channels, β-adrenergic receptors | Antiarrhythmic, potential for toxicity (pulmonary, thyroid, liver) |

| Desethylamiodarone | Active Metabolite | Similar to Amiodarone | Contributes to therapeutic and toxic effects |

| This compound (Impurity F) | Impurity | Largely uncharacterized | Potential to contribute to overall toxicity profile of the drug product |

| Other Amiodarone Impurities | Impurities | Largely uncharacterized | May impact drug efficacy and safety |

Experimental Protocols

Synthesis of Amiodarone Impurity G (A structurally related compound)

A method for synthesizing Amiodarone Impurity G involves a one-step reaction.[9][10]

Materials:

-

3-bromo-2-(1-methoxybutyl)benzofuran

-

4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl chloride

-

n-Butyllithium (n-BuLi)

-

Anhydrous ferric chloride

-

Tetrahydrofuran (THF)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Under an inert gas atmosphere, dissolve 3-bromo-2-(1-methoxybutyl)benzofuran in anhydrous THF in a three-necked flask.[9]

-

Cool the solution to -70°C.[9]

-

Slowly add a solution of n-BuLi, maintaining the temperature below -65°C.[9]

-

After the addition is complete, allow the reaction to proceed for 10 minutes at -70°C.[9]

-

Add 4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl chloride and anhydrous ferric chloride to the reaction mixture.[9]

-

Allow the reaction to warm to room temperature and continue for 2 hours.[9]

-

The resulting product, Amiodarone Impurity G, can be purified by High-Performance Liquid Chromatography (HPLC).[9]

Analytical Method for the Determination of Amiodarone and its Impurities

A validated stability-indicating HPLC-UV method has been developed for the quantification of Amiodarone and its impurities, including this compound (Impurity F).[1][11]

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm)[1]

-

Mobile Phase: A gradient elution using:

-

Detection: UV at 240 nm

-

Flow Rate: Not specified in the abstract

-

Injection Volume: Not specified in the abstract

Sample Preparation:

-

Standard Solution: Prepare a stock solution of the impurity reference standard (e.g., Impurity F) in methanol. Further dilute with the diluent to the desired concentration.[11]

-

Sample Solution (for tablets): Dissolve a known quantity of powdered tablets in methanol to achieve a target concentration of the active pharmaceutical ingredient (API).[11]

Validation Parameters: The method should be validated for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness according to ICH guidelines.[12][13]

Signaling Pathways and Logical Relationships

The primary mechanism of action of Amiodarone involves the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels, as well as non-competitive β-adrenergic antagonism. This complex activity leads to the prolongation of the cardiac action potential and the effective refractory period, which are central to its antiarrhythmic effects.

Given the structural similarity of this compound to Amiodarone, it is plausible that it may interact with similar biological targets, although likely with different affinities and potencies. The presence of impurities like this compound could potentially modulate the overall pharmacological and toxicological profile of Amiodarone.

Illustrative workflow for the synthesis and isolation of Amiodarone and its impurities.

Hypothesized signaling pathways for Amiodarone and the potential influence of this compound.

Conclusion

This compound, as a known impurity of Amiodarone, represents an important area of study for pharmaceutical scientists and researchers. While direct pharmacological data on this compound is scarce, its structural relationship to Amiodarone suggests potential for biological activity and contribution to the overall safety profile of the drug. The synthesis and analytical detection of this compound are well-documented, providing a basis for further investigation. Future research should focus on elucidating the specific pharmacological and toxicological properties of this compound and other Amiodarone-related compounds to ensure the quality, safety, and efficacy of this critical antiarrhythmic therapy. The potential for impurities to be harmful to patients if present in high concentrations or if they possess toxic properties underscores the importance of such studies.[4]

References

- 1. scielo.br [scielo.br]

- 2. Amiodarone EP Impurity F | 147030-50-0 [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. Amiodarone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Amiodarone EP Impurity F | 147030-50-0 | SynZeal [synzeal.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | C19H17IO3 | CID 13455774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The synthetic method of amiodarone impurity g and the application of amiodarone impurity g - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106632180A - Method for synthesizing amiodarone impurity G and application of amiodarone impurity G - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. RP-HPLC Method Development for Amiodarone Hydrochloride Analysis [wisdomlib.org]

An In-depth Technical Guide on the Safety and Toxicity Profile of L-6424

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-6424, chemically identified as (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone, is primarily known as Amiodarone EP Impurity F[1][2][3]. Amiodarone is a potent class III antiarrhythmic agent used for various types of tachyarrhythmias[1][4]. As an impurity, the safety and toxicity profile of this compound is of significant interest in the manufacturing and quality control of amiodarone drug products. Impurities in pharmaceutical products can potentially impact their safety and efficacy[4]. This technical guide provides a comprehensive overview of the known safety and toxicity information for this compound, based on available data. Due to the limited public information specifically on this compound, this guide also extrapolates potential toxicological concerns based on its parent compound, amiodarone, and outlines general methodologies for the toxicological assessment of pharmaceutical impurities.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for any toxicological assessment.

| Property | Value | Source |

| Systematic Name | (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | [5] |

| Synonyms | This compound, Amiodarone EP Impurity F, De(diethylaminoethyl-5-iodo) Amiodarone | [1][2][3][5] |

| CAS Number | 147030-50-0 | [2][3][4][6] |

| Molecular Formula | C₁₉H₁₇IO₃ | [2][4][5] |

| Molecular Weight | 420.24 g/mol | [4][5] |

Known Safety and Toxicity Data

Publicly available, specific toxicological data for this compound is scarce. The primary piece of safety information comes from the Globally Harmonized System (GHS) classification.

GHS Classification:

This classification suggests acute oral toxicity. However, detailed quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are not publicly available. There is a critical data gap regarding its potential for genotoxicity, carcinogenicity, and reproductive toxicity.

Potential Toxicological Profile based on Amiodarone

Given the structural relationship, the toxicological profile of amiodarone can provide insights into the potential hazards of this compound. Amiodarone is known for a complex and serious toxicity profile, primarily affecting the lungs, thyroid, liver, and nervous system.

Potential Target Organs and Toxicities:

-

Pulmonary Toxicity: Amiodarone is associated with potentially fatal pulmonary toxicity[7]. The mechanisms are thought to involve direct cellular damage and an immune-mediated response[7].

-

Hepatotoxicity: Liver injury is a known adverse effect of amiodarone[4].

-

Thyroid Toxicity: Due to its iodine content, amiodarone can induce both hypothyroidism and hyperthyroidism. This compound also contains iodine, suggesting a potential for similar effects.

-

Ocular and Dermal Toxicity: Amiodarone can lead to corneal microdeposits and skin photosensitivity.

It is crucial to note that these are potential toxicities based on the parent compound and require specific investigation for this compound.

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a comprehensive toxicological evaluation of this compound is necessary. The following are standard experimental protocols that should be considered.

4.1. In Vitro Toxicity Studies

-

Cytotoxicity Assays:

-

Protocol: Various cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) should be exposed to a range of this compound concentrations. Cell viability can be assessed using assays such as MTT, LDH release, or neutral red uptake.

-

-

Genotoxicity Assays:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess mutagenicity.

-

In Vitro Micronucleus Test or Chromosomal Aberration Assay: To evaluate clastogenicity in mammalian cells.

-

4.2. In Vivo Toxicity Studies

-

Acute Oral Toxicity (e.g., OECD Guideline 423):

-

Protocol: Administration of this compound to rodents at various dose levels to determine the LD50 and identify signs of acute toxicity.

-

-

Repeat-Dose Subchronic Toxicity (e.g., OECD Guideline 408):

-

Protocol: Daily administration of this compound to rodents for 90 days at three or more dose levels. Endpoints would include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, and histopathology of major organs. This would help establish a NOAEL.

-

-

Reproductive and Developmental Toxicity Screening (e.g., OECD Guideline 421):

-

Protocol: Dosing of male and female rodents before and during mating, and for females, throughout gestation and lactation to assess effects on fertility and offspring development.

-

Potential Signaling Pathways of Interest

The mechanism of action of amiodarone involves the blockade of multiple ion channels (potassium, sodium, and calcium) and adrenergic receptors[1][4][8]. This compound, as a structural analog, might interact with similar pathways.

Below is a conceptual diagram illustrating the potential signaling pathways that could be affected by this compound, based on the known pharmacology of amiodarone.

Caption: Potential interaction of this compound with cardiac ion channels and receptors.

Experimental Workflow for Impurity Toxicity Assessment

The following diagram outlines a logical workflow for the comprehensive toxicological evaluation of a pharmaceutical impurity like this compound.

Caption: A structured workflow for the toxicological assessment of this compound.

Conclusion and Recommendations

The current understanding of the safety and toxicity profile of this compound is very limited. Its classification as "harmful if swallowed" warrants careful handling and further investigation. As an impurity of amiodarone, a drug with a known and serious toxicity profile, a thorough toxicological evaluation of this compound is imperative to ensure patient safety.

It is strongly recommended that a comprehensive set of in vitro and in vivo toxicity studies be conducted to fill the existing data gaps. These studies should aim to determine key toxicological parameters such as LD50 and NOAEL, and to assess the potential for genotoxicity, carcinogenicity, and reproductive toxicity. Such data are essential for establishing a scientifically sound permitted daily exposure (PDE) for this compound in amiodarone drug products. Researchers and drug development professionals should treat this compound with caution until more definitive safety data becomes available.

References

- 1. Amiodarone EP Impurity F | 147030-50-0 [chemicea.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Amiodarone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone | C19H17IO3 | CID 13455774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amiodarone EP Impurity F | CAS No- 147030-50-0 | Simson Pharma Limited [simsonpharma.com]

- 7. Amiodarone: review of pulmonary effects and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Methodological & Application

General Protocol for Characterization of a Novel Compound in Cell Culture

An experimental protocol for a compound referred to as "L-6424" in cell culture applications cannot be provided at this time. A thorough search of publicly available scientific literature and databases has yielded no information on a compound with this designation. It is possible that "this compound" may be an internal laboratory code, a new or undisclosed research compound, or a misnomer.

To provide the detailed Application Notes and Protocols as requested, further information regarding the identity of this compound is required. Specifically, details on its chemical class, biological target, or mechanism of action would be necessary to develop a relevant and accurate experimental protocol.

For researchers, scientists, and drug development professionals, a generalized workflow for characterizing a novel compound in cell culture is presented below. This can be adapted once the properties of this compound are identified.

This protocol outlines the essential steps for evaluating the in vitro effects of a new chemical entity.

I. Reagent Preparation and Storage

-

Compound Stock Solution:

-

Dissolve the compound (e.g., this compound) in a suitable solvent (e.g., DMSO, ethanol, or PBS) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.

-

-

Cell Culture Media and Reagents:

-

Prepare complete growth medium specific to the cell line being used (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics).

-

Ensure all solutions are sterile.

-

II. Cell Line Selection and Maintenance

-

Choose cell lines relevant to the compound's suspected biological target or therapeutic area.

-

Culture cells in a humidified incubator at 37°C with 5% CO₂.

-

Regularly passage cells to maintain them in the exponential growth phase.

III. Key Experimental Protocols

A. Cytotoxicity and Cell Viability Assays

These assays are crucial for determining the concentration range at which the compound affects cell viability.

-

Protocol: MTT or WST-1 Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in complete growth medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

B. Target Engagement and Signaling Pathway Analysis

Once the effective concentration range is known, experiments can be designed to investigate the compound's mechanism of action.

-

Protocol: Western Blotting for Signaling Pathway Modulation

-

Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific to proteins in the suspected signaling pathway (and their phosphorylated forms) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

IV. Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example of Cytotoxicity Data Summary

| Cell Line | IC₅₀ (µM) after 48h |

|---|---|

| Cell Line A | [Insert Value] |

| Cell Line B | [Insert Value] |

| Cell Line C | [Insert Value] |

V. Visualization of Workflows and Pathways

Diagrams are essential for illustrating experimental processes and biological mechanisms.

To proceed with a specific protocol for this compound, please provide additional details about the compound.

Unraveling the Role of L-6424 in Cellular Signaling: Application Notes and Western Blot Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive Western blot protocol for the investigation of cellular signaling pathways modulated by the compound L-6424. Due to the limited publicly available information directly referencing "this compound," this guide synthesizes general principles of Western blotting for studying signaling pathways and outlines a framework for characterizing the effects of a novel compound. The provided protocols and conceptual diagrams serve as a starting point for researchers to empirically determine the mechanism of action of this compound.

It is hypothesized that this compound may act as an antagonist to a G-protein coupled receptor (GPCR), potentially within the prostanoid receptor family, based on common research areas for compounds with similar naming conventions. Prostanoid receptors, such as the EP and DP receptors, are involved in a multitude of physiological processes, including inflammation and immune responses, making them attractive targets for drug development.[1][2][3] The following protocols are designed to be adaptable for testing this hypothesis and identifying the specific protein targets of this compound.

Hypothetical Signaling Pathway Modulated by this compound

The diagram below illustrates a hypothetical signaling cascade where this compound acts as an antagonist to a prostanoid receptor. This model provides a conceptual framework for designing experiments to investigate the compound's effects.

References

Application Notes and Protocols for L-6424 Administration in Mice

To the esteemed researchers, scientists, and drug development professionals,

This document provides a comprehensive overview of the available information regarding L-6424 and outlines protocols for its administration in mice based on established methodologies for analogous compounds.

Important Note: Direct experimental data on the dosage, administration, and specific signaling pathways of this compound, also known as (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone or Amiodarone EP Impurity F , in mice are not available in the current scientific literature. This compound is recognized as an impurity of the antiarrhythmic drug, Amiodarone. Therefore, the following protocols are based on studies conducted with Amiodarone in mice, providing a foundational approach for investigating this compound. Researchers should exercise caution and conduct initial dose-finding studies to determine the appropriate and safe dosage range for this compound.

Compound Information

| Identifier | Details |

| Compound Name | This compound |

| Systematic Name | (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone |

| Synonyms | Amiodarone EP Impurity F, Amiodarone Related Compound F |

| Molecular Formula | C₁₉H₁₇IO₃ |

| Molecular Weight | 420.24 g/mol |

Proposed Mechanism of Action and Signaling Pathways (Hypothetical)

The mechanism of action for this compound has not been elucidated. As an impurity of Amiodarone, its pharmacological and toxicological profiles may or may not be similar to the parent compound. Amiodarone is known to be a complex antiarrhythmic agent that affects multiple cardiac ion channels, including potassium, sodium, and calcium channels. It also has antiadrenergic properties.

A proposed investigational workflow to determine the signaling pathways affected by this compound is presented below. This workflow would help in understanding its molecular targets and potential therapeutic or toxic effects.

Experimental Protocols for Administration in Mice

The following protocols are adapted from studies involving Amiodarone administration in mice and should be optimized for this compound.

Materials

-

This compound compound

-

Vehicle for dissolution (e.g., sterile saline, corn oil, or a solution containing polysorbate 80, depending on solubility)

-

Syringes and needles of appropriate gauge for the chosen route of administration

-

Animal balance

-

Mouse restraints (if necessary)

Animal Models

-

Strain: Commonly used laboratory mouse strains such as C57BL/6 or BALB/c.

-

Age and Weight: Adult mice, typically 8-12 weeks old, with weights ranging from 20-30 grams.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

Dosage and Administration

Due to the lack of specific data for this compound, a dose-finding study is crucial. Based on studies with Amiodarone, a starting point for investigation could be in the range of 10-50 mg/kg, with adjustments based on observed toxicity and efficacy.

Table 1: Recommended Starting Doses and Administration Routes for this compound (Adapted from Amiodarone Studies)

| Route of Administration | Recommended Starting Dose Range (mg/kg) | Frequency | Vehicle Examples |

| Oral (gavage) | 10 - 50 | Once daily | Corn oil, 0.5% Methylcellulose |

| Intraperitoneal (IP) | 10 - 30 | Once daily | Sterile saline with a solubilizing agent (e.g., DMSO, Tween 80) |

| Subcutaneous (SC) | 10 - 30 | Once daily | Sterile saline, Sesame oil |

| Intravenous (IV) | 1 - 10 | Single dose or as required | Sterile saline with a solubilizing agent |

Detailed Protocols

3.4.1. Oral Administration (Gavage)

-

Preparation: Prepare the this compound solution or suspension in the chosen vehicle to the desired concentration. Ensure homogeneity.

-

Animal Handling: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

-

Administration:

-

Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate insertion depth of the gavage needle.

-

Gently insert the gavage needle into the esophagus.

-

Slowly administer the calculated volume of the this compound formulation.

-

Carefully withdraw the needle.

-

-

Monitoring: Observe the animal for any signs of distress or regurgitation.

3.4.2. Intraperitoneal (IP) Injection

-

Preparation: Prepare a sterile solution of this compound.

-

Animal Handling: Restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.

-

Administration:

-

Locate the lower right or left quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Aspirate to ensure no blood or urine is drawn, indicating incorrect placement.

-

Inject the solution slowly.

-

-

Monitoring: Monitor the injection site for any signs of irritation.

3.4.3. Subcutaneous (SC) Injection

-

Preparation: Prepare a sterile solution or suspension of this compound.

-

Animal Handling: Gently restrain the mouse.

-

Administration:

-

Lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the solution.

-

-

Monitoring: Observe the injection site for any swelling or leakage.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for an in vivo study of this compound in mice.

Conclusion

While direct experimental data for this compound in mice is currently unavailable, the information and protocols provided herein, adapted from studies on its parent compound Amiodarone, offer a robust starting point for investigation. It is imperative that researchers conduct thorough dose-finding and toxicity studies to establish a safe and effective dosage regimen for this compound. The proposed workflows for elucidating its mechanism of action and for in vivo studies provide a structured approach to characterizing the pharmacological and toxicological profile of this compound. Diligent and careful experimentation will be key to understanding the potential effects of this compound.

Application Note & Protocol: L-6424 Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides guidance on the solubility characteristics and the preparation of stock solutions for the compound L-6424, identified as (2-BUTYLBENZOFURAN-3-YL)(4-HYDROXY-3-IODOPHENYL)METHANONE. Due to the limited availability of specific solubility data for this compound, this guide presents generalized protocols and best practices for handling poorly water-soluble compounds, which may require further optimization for this specific molecule.

General Solubility of Poorly Water-Soluble Compounds

The solubility of a compound is a critical parameter in drug discovery and development. For compounds like this compound, which are organic molecules, solubility in aqueous solutions is often limited. The following table summarizes the general solubility expectations for such compounds in common laboratory solvents. It is crucial to experimentally determine the precise solubility of this compound for accurate experimental design.

| Solvent Family | Examples | General Solubility of Poorly Water-Soluble Organic Compounds | Notes |

| Aqueous Buffers | PBS, Tris-HCl | Generally low to very low. | Solubility can be pH-dependent for ionizable compounds. |

| Polar Protic Solvents | Water, Ethanol, Methanol | Low to moderate. | Ethanol and methanol can be used as co-solvents to improve aqueous solubility. |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | High to very high. | Often used to prepare high-concentration stock solutions. |

| Nonpolar Solvents | Toluene, Hexane | Variable, but often higher than in aqueous solutions. | Less commonly used for in vitro and in vivo studies. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent. This is a common starting point for many in vitro assays.

Materials:

-

This compound powder (Molecular Weight: 420.24 g/mol )

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Determine the required mass of this compound:

-

For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 420.24 g/mol = 0.42024 g = 4.20 mg

-

-

-

Weighing the compound:

-

Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

-

Carefully weigh approximately 4.20 mg of this compound powder into the tube. Record the exact weight.

-

-

Solvent Addition:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

-

Volume (µL) = (Mass (mg) / 420.24 g/mol ) / (10 mmol/L) x 1,000,000

-

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Cap the tube securely.

-

Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed, light-protecting tubes.

-

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing an this compound stock solution.

General Protocol for Preparing Aqueous Working Solutions from a DMSO Stock

For most biological experiments, the concentrated DMSO stock solution needs to be diluted into an aqueous buffer. It is crucial to avoid precipitation of the compound during this step.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate aqueous buffer (e.g., PBS, cell culture medium)

-

Sterile conical tubes or microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays). This can sometimes improve the solubility of the compound.

-

Perform a serial dilution. It is generally not recommended to dilute the DMSO stock directly into the final large volume of aqueous buffer. A step-wise dilution is preferred.

-

For a 1:1000 dilution to a final concentration of 10 µM, first, prepare an intermediate dilution (e.g., 1:100) in the aqueous buffer.

-

Vortex the intermediate dilution immediately and thoroughly.

-

Add the intermediate dilution to the final volume of the pre-warmed aqueous buffer and mix well.

-

-

Observe for precipitation. After dilution, visually inspect the solution for any signs of cloudiness or precipitate. If precipitation occurs, optimization of the protocol is necessary. This may include using a lower final concentration, a different co-solvent system, or the addition of a surfactant like Tween-80.

Signaling Pathway Visualization (Hypothetical)

As the specific signaling pathway affected by this compound is not defined in the provided information, the following is a generic example of how a signaling pathway can be visualized using DOT language. This example depicts a common kinase cascade.

Caption: Hypothetical signaling pathway showing this compound inhibition.

Application Notes and Protocols for L-6424 in High-Throughput Screening Assays

To the Researcher: The following application notes and protocols are designed to provide a comprehensive guide for the utilization of L-6424 in high-throughput screening (HTS) assays. Due to the limited publicly available information on a specific molecule designated "this compound," this document will focus on providing a generalized framework and best practices for incorporating a novel compound, hypothetically named this compound, into various HTS workflows. The principles and methodologies outlined here are broadly applicable to the screening of small molecule libraries in drug discovery and chemical biology.

Introduction to this compound (Hypothetical Profile)

For the purpose of these notes, we will assume this compound is a novel small molecule inhibitor of a hypothetical protein kinase, "Kinase-X," which is implicated in a disease-relevant signaling pathway. The objective of the HTS campaign is to identify and characterize inhibitors of Kinase-X from a large compound library, using this compound as a potential reference compound or starting point for hit identification.

Data Presentation: Quantitative Assay Parameters

Effective HTS campaigns rely on robust and reproducible assays. Key quantitative parameters should be determined during assay development and validation. The following table provides a template for summarizing such data.

| Parameter | Value | Description |

| Assay Principle | e.g., TR-FRET, Luminescence, Fluorescence Polarization | The fundamental technology used to measure the biological activity. |

| Target Concentration | e.g., 10 nM | The final concentration of the target protein (Kinase-X) in the assay. |

| Substrate Concentration | e.g., 500 nM | The final concentration of the substrate for the enzymatic reaction. |

| ATP Concentration | e.g., 10 µM (Km) | The concentration of ATP, often near the Michaelis constant (Km) for kinases. |

| This compound IC50 | e.g., 1 µM | The half-maximal inhibitory concentration of this compound against Kinase-X. |

| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor above 0.5 is generally considered excellent for HTS. |

| Signal-to-Background (S/B) | > 5 | The ratio of the signal from the uninhibited reaction to the background signal. |

| Assay Window | > 3 | The fold difference between the signals of the positive and negative controls. |

| DMSO Tolerance | < 1% (v/v) | The maximum concentration of dimethyl sulfoxide (DMSO) that does not significantly affect assay performance. |

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway involving Kinase-X, the target of this compound. Understanding this pathway is crucial for interpreting screening results and designing secondary assays.

Caption: Hypothetical signaling cascade for Kinase-X activation and its inhibition by this compound.

Experimental Protocols

Primary High-Throughput Screening (HTS) Protocol

This protocol describes a generic kinase assay in a 1536-well format, suitable for automated HTS.

Materials:

-

Kinase-X enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound (positive control)

-

DMSO (negative control)

-

Compound library plates

-

Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and TR-FRET acceptor)

-

1536-well, low-volume, white plates

Workflow Diagram:

Caption: A typical workflow for a primary high-throughput screening assay.

Procedure:

-

Using an acoustic dispenser, transfer 25 nL of compounds from the library plates into the 1536-well assay plates. Dispense this compound for positive controls and DMSO for negative controls into designated wells.

-

Add 2 µL of Kinase-X solution to all wells.

-

Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and initiate detection by adding 2 µL of the detection reagent mix.

-

Incubate for a final 60 minutes at room temperature to allow the detection signal to stabilize.

-

Read the plates on a suitable plate reader (e.g., a TR-FRET enabled reader).

Dose-Response Confirmation Protocol

This protocol is used to confirm the activity of hits from the primary screen and determine their potency (IC50).

Materials:

-

Same as the primary HTS protocol.

-

Confirmed hit compounds.

Workflow Diagram:

Caption: Workflow for dose-response confirmation and IC50 determination.

Procedure:

-

Prepare a 10-point, 1:3 serial dilution series for each confirmed hit compound and for the this compound reference compound, starting from a high concentration (e.g., 100 µM).

-

Dispense the serial dilutions into a 1536-well plate.

-

Follow the same experimental procedure as the primary HTS protocol (steps 2-8).

-

Analyze the resulting data by plotting the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Concluding Remarks

These application notes provide a foundational approach to utilizing a novel compound, this compound, in a high-throughput screening campaign. Researchers and drug discovery professionals should adapt these protocols to their specific target and assay technology. Rigorous assay development, validation, and careful execution of the screening cascade are paramount for the successful identification of novel modulators of biological targets.

Application Notes and Protocols for L-Series Compounds in Neuroscience Research

Introduction:

The following document provides detailed application notes and protocols for select "L-series" compounds utilized in neuroscience research. Due to the lack of specific information on "L-6424," this report focuses on two well-characterized compounds with similar nomenclature and significant applications in the study of the central nervous system: L-745,870 , a dopamine D4 receptor antagonist, and L-655,708 , a selective inverse agonist for α5 subunit-containing GABAA receptors. These notes are intended for researchers, scientists, and drug development professionals.

L-745,870: A Selective Dopamine D4 Receptor Antagonist

Application Notes:

L-745,870 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and cognitive impairments.[1][2][3] Its high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes make it a valuable tool for dissecting the physiological and pathological roles of this specific receptor.[2][4] L-745,870 is brain-penetrant and orally active, allowing for its use in both in vitro and in vivo studies.[2] Research applications include the investigation of D4 receptor function in working memory, and its potential as an antipsychotic agent, although it did not show efficacy in human trials for schizophrenia.[1][5]

Quantitative Data:

| Parameter | Value | Receptor/System | Species | Reference |

| Ki | 0.43 nM | Dopamine D4 Receptor | Human | [2][6] |

| Ki | 0.51 nM | Dopamine D4 Receptor | - | [4] |

| Ki | 960 nM | Dopamine D2 Receptor | - | [2][4] |

| Ki | 2300 nM | Dopamine D3 Receptor | - | [2][4] |